

The Stereochemical Landscape of Elatol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Elatol*

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Abstract

Elatol, a halogenated sesquiterpene isolated from red algae of the genus *Laurencia*, has garnered significant attention in the scientific community due to its intriguing molecular architecture and promising biological activities. As a member of the chamigrene family of natural products, **elatol** features a complex spiro[5.5]undecane core, three stereocenters—including a challenging all-carbon quaternary center—and a chlorinated tetrasubstituted olefin. [1][2][3] This intricate stereochemistry is pivotal to its biological function, which includes potent anticancer, antiparasitic, and antibacterial properties. This guide provides an in-depth exploration of the stereochemistry of **elatol**, detailing its absolute configuration, the stereoselective synthetic strategies developed to access its enantiomers, and the influence of its stereoisomerism on its biological activity.

The Stereochemical Blueprint of Elatol

The chemical structure of **elatol**, systematically named (3S,4R,6R)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol, reveals its stereochemical complexity.[4] The molecule possesses three contiguous stereocenters within its densely functionalized A-ring, one of which is an all-carbon quaternary stereocenter at the spirocyclic junction. The determination of the absolute configuration of these stereocenters has been a significant undertaking, crucial for both its total synthesis and the understanding of its structure-activity relationship.

Absolute Configuration

The absolute configuration of the naturally occurring enantiomer of **elatol** has been determined as (+)-**elatol**. The first total synthesis of (+)-**elatol** by White et al. in 2008 was instrumental in confirming this assignment.^[2] The synthesis was designed to be enantioselective, thereby producing a specific stereoisomer whose properties could be compared to the natural product.

Quantitative Stereochemical Data

The stereochemical purity and identity of **elatol** and its synthetic intermediates are often characterized by their optical rotation. The following table summarizes key quantitative data from the first total synthesis of (+)-**elatol**.

Compound	Specific Rotation ($[\alpha]_D$)	Conditions	Reference
Synthetic (+)-Elatol	+92.09°	c 0.22, CHCl ₃ , 23 °C	[2]
Natural (+)-Elatol	+109.78°	c 0.045, CHCl ₃ , 25 °C	[2]
Intermediate (Enantioenriched vinylogous ester)	+99.27°	c 1.005, CHCl ₃	[5]

Note: The difference in the magnitude of the optical rotation between the synthetic and natural samples of (+)-**elatol** was attributed to a potential underestimation of the enantiomeric excess of the synthetic material.^[2]

Stereoselective Synthesis of Elatol

The total synthesis of **elatol** presents a significant challenge due to the presence of its three stereocenters and the tetrasubstituted chlorinated olefin. The key to a successful synthesis lies in the strategic and stereocontrolled introduction of these features.

Key Stereoselective Reactions

The seminal total synthesis of (+)-**elatol** employed two crucial stereoselective reactions to establish the desired stereochemistry:

- Palladium-Catalyzed Asymmetric Decarboxylative Allylation: This reaction was pivotal in setting the all-carbon quaternary stereocenter with high enantioselectivity. The use of a chiral phosphino-oxazoline (PHOX) ligand was instrumental in achieving the desired stereochemical outcome.[2][3]
- Diastereoselective Reduction: A diastereoselective reduction of an α -bromoketone intermediate was employed to install the final stereocenter of the A-ring.[2]

Experimental Workflow for the Enantioselective Synthesis of the Quaternary Stereocenter

The following diagram illustrates the workflow for the key enantioselective step in the total synthesis of **elatol**.



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Enantioselective formation of the quaternary stereocenter.

Detailed Experimental Protocol: Palladium-Catalyzed Asymmetric Decarboxylative Allylation

The following protocol is adapted from the supplementary information of the first total synthesis of (+)-**elatol**.[5]

Materials:

- Enol carbonate intermediate
- Pd2(dba)3 (palladium catalyst)
- Chiral PHOX ligand
- Anhydrous, degassed solvent (e.g., toluene)

- Inert atmosphere (e.g., argon or nitrogen)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, the enol carbonate intermediate and the chiral PHOX ligand are dissolved in the anhydrous, degassed solvent.
- The palladium catalyst is added to the solution.
- The reaction mixture is stirred at a specific temperature (e.g., 40 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
- Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the enantioenriched product containing the all-carbon quaternary stereocenter.

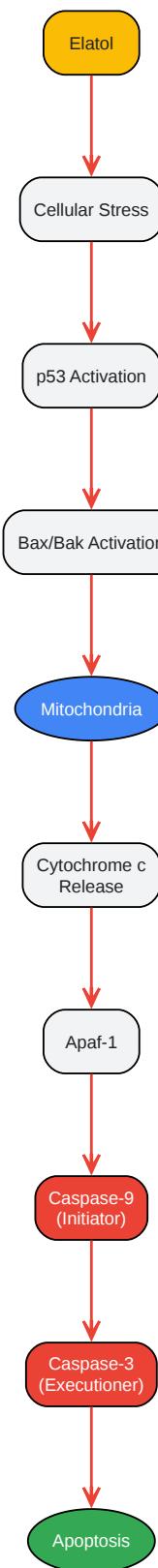
Stereochemistry and Biological Activity

The specific three-dimensional arrangement of atoms in **elatol** is critical for its interaction with biological targets. Studies have shown that **elatol** exhibits a range of biological activities, including cytotoxicity against cancer cell lines, and that these activities are likely dependent on its stereochemistry.

Induction of Apoptosis

Elatol has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This process is mediated by a complex signaling cascade involving the activation of caspases and the regulation of cell cycle proteins.

The following diagram illustrates the signaling pathway through which **elatol** is proposed to induce apoptosis.

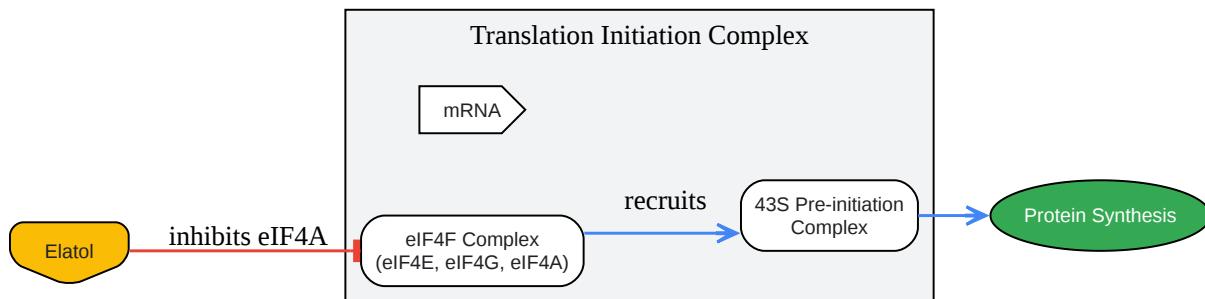
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Proposed apoptotic signaling pathway induced by **elatol**.

Inhibition of Protein Translation

More recent studies have revealed that **elatol** is a potent inhibitor of protein translation, a fundamental cellular process. **Elatol** has been shown to target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of cap-dependent translation. By inhibiting eIF4A, **elatol** can disrupt the synthesis of proteins that are crucial for cancer cell proliferation and survival.

The diagram below outlines the mechanism of **elatol**'s inhibition of protein translation.



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Elatol's inhibition of cap-dependent protein translation.

Conclusion

The stereochemistry of **elatol** is a defining feature of this fascinating natural product. Its three-dimensional structure is not only a testament to the synthetic prowess of nature but also the key to its potent biological activities. The successful enantioselective total synthesis of **elatol** has not only confirmed its absolute configuration but has also paved the way for the synthesis of analogs with potentially enhanced therapeutic properties. Future research will undoubtedly continue to unravel the intricate relationship between **elatol**'s stereochemistry and its mechanism of action, offering new opportunities for the development of novel therapeutics. The detailed understanding of its stereochemical features, as outlined in this guide, is fundamental for any researcher, scientist, or drug development professional working with this remarkable molecule.

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